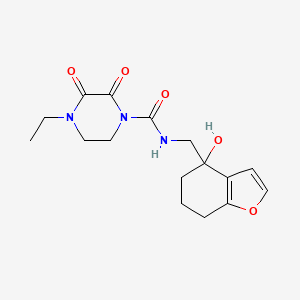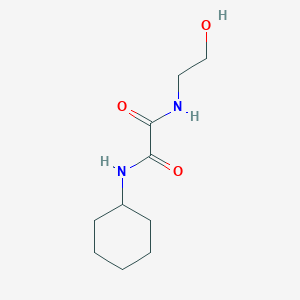
N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide is a compound that can be inferred to have a cyclohexane ring and an ethanediamide moiety with a hydroxyethyl substituent. While the provided papers do not directly discuss this compound, they provide insights into related structures and their coordination chemistry, which can be useful for understanding the behavior of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the formation of amide and thioamide derivatives. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, indicating that similar synthetic routes could potentially be applied to N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide . The synthesis typically involves the reaction of appropriate amines with carbonyl or thiocarbonyl compounds under controlled conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was found to crystallize in the triclinic space group with a chair conformation of the cyclohexane ring . This suggests that N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide may also adopt a chair conformation for the cyclohexane moiety, which is a common feature for cyclohexane derivatives.
Chemical Reactions Analysis
The chemical reactions of such compounds often involve coordination with metal ions. The paper on palladium(II) halide complexes with N-(2-hydroxyethyl)-1,2-ethanediamine(L) demonstrates the flexidentate behavior of the ligand, which can coordinate in multiple ways . This indicates that N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide might also exhibit versatile coordination chemistry, potentially forming complexes with various geometries.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using techniques like IR and 1H NMR spectroscopy. The palladium(II) complex with N-(2-hydroxyethyl)-1,2-ethanediamine(L) was studied using these methods, revealing details about the coordination environment and the isomerization behavior of the ligand . Similarly, the physical and chemical properties of N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide could be studied using these techniques to gain insights into its behavior in different environments.
Aplicaciones Científicas De Investigación
1. Biomimetic Copper(II) Complexes
N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide has applications in the synthesis and study of biomimetic copper(II) complexes. These complexes exhibit unique ligand field bands and spectral data, contributing to an understanding of metal-ligand interactions and copper complex structures (Murali, Palaniandavar, & Pandiyan, 1994).
2. Hydroxy Polyamine Surfactant in Quartz Flotation
N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide is utilized in the design and synthesis of hydroxy polyamine surfactants, like N-(2-hydroxyethyl)-N-dodecyl-ethanediamine, for the flotation system of quartz. Its role in enhancing the separation efficiency of quartz from hematite is significant, offering insights into mineral processing techniques (Liu et al., 2019).
3. Synthesis of Oxotechnetium(V) Complex
This compound plays a role in the synthesis of new oxotechnetium(V) complexes, which are studied for their complexation reactions, providing valuable information in the field of radiopharmaceuticals and nuclear medicine (Alla, El-Shahawy, & Mahfouz, 1990).
4. Development of Borenium Ion Catalyzed Hydroboration of Alkenes
Research into the hydroboration of alkenes using borenium ions involves N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide derivatives. This research contributes to organic synthesis, particularly in the manipulation of alkene structures (Prokofjevs et al., 2012).
5. Inhibitors of FKBP12 with Neuroregenerative Properties
N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide derivatives are synthesized for potential use as inhibitors of FKBP12, a protein implicated in various biological processes. This research has implications for developing treatments with neuroregenerative properties (Christner et al., 1999).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The specifics of these interactions and their consequences would depend on the nature of the target and the biochemical context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
N'-cyclohexyl-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-7-6-11-9(14)10(15)12-8-4-2-1-3-5-8/h8,13H,1-7H2,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNUZTQRPFXACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)
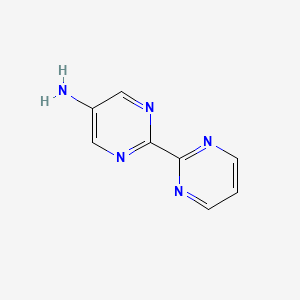

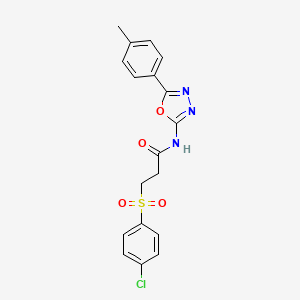

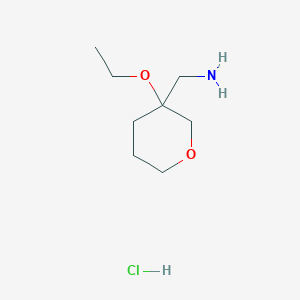
![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)


![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)
